

Spectroscopic Duel: A Comparative Guide to 3-Methylisoxazole and 5-Methylisoxazole

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Compound of Interest

Compound Name: 3-Methylisoxazole-4-carboxylic acid

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For researchers, scientists, and professionals in drug development, the unambiguous identification of isomers is a critical step in chemical synthesis and characterization. This guide provides a detailed spectroscopic comparison of the constitutional isomers 3-methylisoxazole and 5-methylisoxazole, offering key data and experimental protocols to facilitate their differentiation.

The subtle shift of a methyl group from the 3- to the 5-position of the isoxazole ring results in distinct spectroscopic signatures. This guide summarizes the expected and observed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a robust toolkit for the confident identification of these isomers.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 3-methylisoxazole and 5-methylisoxazole.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Compound	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
3-Methylisoxazole	~2.30	Singlet	3H	-CH ₃
	~6.25	Doublet	1H	H4
	~8.30	Doublet	1H	H5
5-Methylisoxazole	~2.45	Singlet	3H	-CH ₃
	~6.10	Doublet	1H	H4
	~8.15	Doublet	1H	H3

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound	Chemical Shift (δ, ppm)	Assignment
3-Methylisoxazole	~11.0	-CH ₃
	~103.0	C4
	~158.0	C5
	~161.0	C3
5-Methylisoxazole	~12.0	-CH ₃
	~101.0	C4
	~151.0	C3
	~170.0	C5

Table 3: Infrared (IR) Spectroscopic Data

Compound	Characteristic Absorption Bands (cm ⁻¹)	Assignment
3-Methylisoxazole	~3140, ~2930, ~1610, ~1450, ~1380	C-H (aromatic), C-H (aliphatic), C=N, C=C, -CH ₃ bend
5-Methylisoxazole	~3120, ~2920, ~1600, ~1500, ~1370	C-H (aromatic), C-H (aliphatic), C=N, C=C, -CH ₃ bend

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragmentation Peaks (m/z)
3-Methylisoxazole	83	54, 42, 39
5-Methylisoxazole	83	55, 43, 40

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the isoxazole isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.
- **¹³C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer with proton decoupling. Key parameters include a spectral width of 200 ppm, a relaxation delay of 2 s, and 1024 scans.
- **Data Processing:** Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

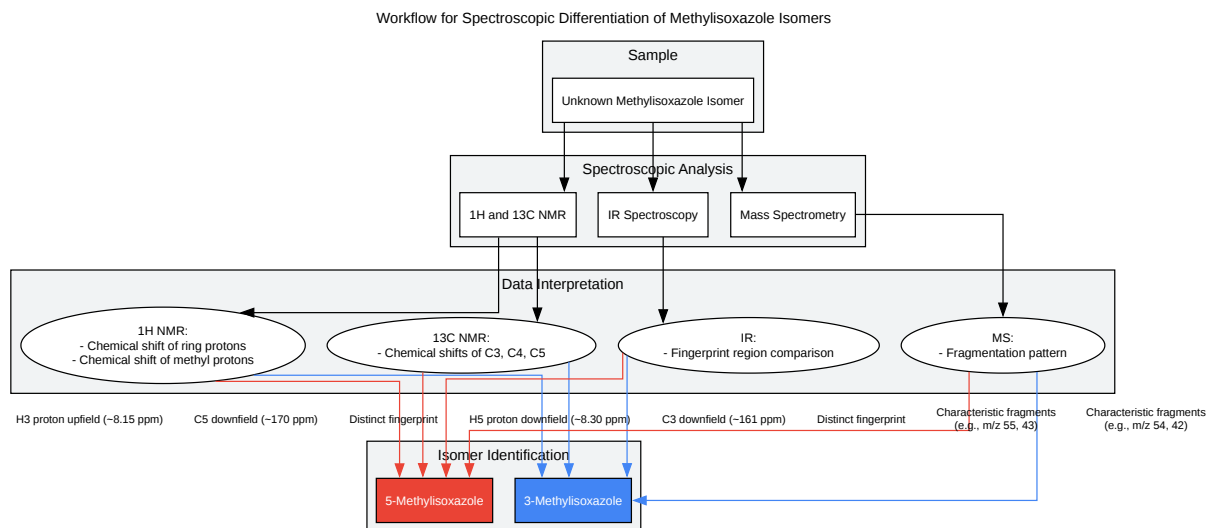
- **Sample Preparation:** For neat liquid analysis, place a drop of the isoxazole isomer between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm^{-1} .
- **Data Processing:** Perform a background correction using a spectrum of the clean KBr plates.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- **Ionization:** Utilize electron ionization (EI) at 70 eV.
- **Data Acquisition:** Acquire the mass spectrum over a mass-to-charge (m/z) range of 20-100.
- **Data Analysis:** Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural elucidation.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of 3-methylisoxazole and 5-methylisoxazole.



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Caption: Workflow for distinguishing 3- and 5-methylisoxazole isomers.

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